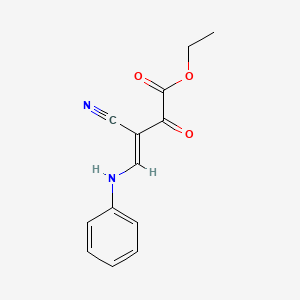

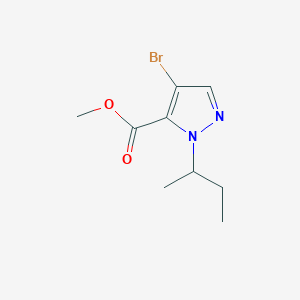

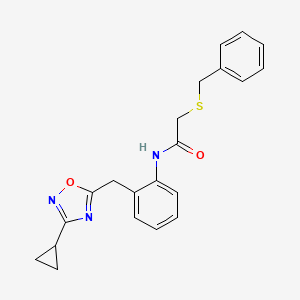

![molecular formula C12H11ClN2O B2897191 N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-65-9](/img/structure/B2897191.png)

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide

Overview

Description

“N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a carboxamide group and a 2-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent parts: the pyrrole ring, the 2-chlorophenyl group, and the carboxamide group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the 2-chlorophenyl group, and the carboxamide group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrrole ring, the 2-chlorophenyl group, and the carboxamide group .Scientific Research Applications

Molecular Interaction Studies

Molecular interaction studies focus on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), highlighting its potent and selective antagonism for the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, the research delves into the conformational analysis of SR141716, identifying four distinct conformations and proposing that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. This study suggests the unique region occupied by the C5 aromatic ring might confer antagonist activity, while the pyrazole C3 substituent might influence neutral antagonist or inverse agonist activity, depending on receptor interaction (Shim et al., 2002).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents includes the synthesis and pharmacological activity evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. This study highlights compounds exhibiting the highest antidepressant activity and suggests the 2-azetidinone skeleton's potential as a CNS active agent, indicating a path for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Anti-inflammatory Effects

A study on the anti-inflammatory effects of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide and 7-chloro-5-(4-chlorophenyl)-1, 3-dihydro-1-methyl-2-H-1,4-benzodiazepin-2-one in paw oedema induced by carrageenan in mice demonstrates the in vivo anti-inflammatory property of peripheral benzodiazepine receptor ligands. This research reveals the potential of these compounds to inhibit oedema formation at various doses, providing insight into their therapeutic utility (Torres et al., 1999).

Inhibitors of Gene Expression

A study on the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, aimed at improving potential oral bioavailability. The research examines cell-based activity, compliance with Lipinski's rule of 5, and gastrointestinal permeability, providing insights into modifications that preserve activity while enhancing bioavailability. This study underscores the critical nature of the carboxamide group at the 5-position for activity (Palanki et al., 2000).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.

Biochemical Pathways

Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities exhibited by related compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-15-12(16)11-6-3-7-14-11/h1-7,14H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJXRHGQHYDTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330699 | |

| Record name | N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

CAS RN |

478249-65-9 | |

| Record name | N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

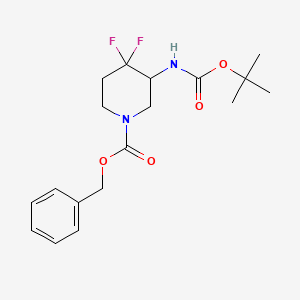

![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)

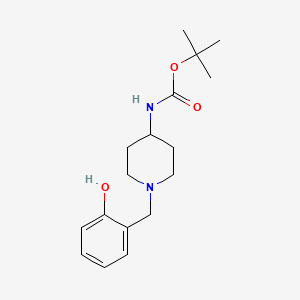

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)

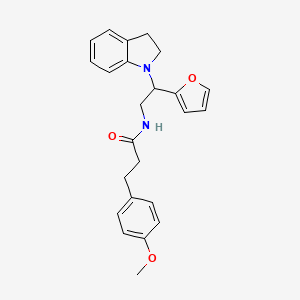

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2897123.png)

![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)